[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Overview
Description
The compound [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a fluorophenyl group, which can contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a fluorophenyl group, and an acetic acid group . The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of a fluorophenyl group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Pharmacophoric Contributions and Receptor Affinity
Arylcycloalkylamines, which include phenyl piperidines and piperazines, play a significant role in the structure-activity relationship of various antipsychotic agents. The incorporation of arylalkyl substituents, such as the 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, has been shown to enhance the potency and selectivity of compounds towards D(2)-like receptors. This suggests that the pharmacophoric groups present in compounds like [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid could be pivotal in determining their receptor affinity and selectivity. However, the specific effects of these arylalkyl moieties are not easily predictable, emphasizing the need for comprehensive studies to understand their contributions fully (Sikazwe et al., 2009).
Applications in DNA Binding and Drug Design
The synthetic dye Hoechst 33258, which has a structure related to piperazine derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This binding property is crucial for various applications in cell biology, including chromosome and nuclear staining and DNA content analysis. The piperazine derivative within Hoechst 33258, along with its benzimidazole groups, serves as a model for drug design, especially for agents targeting DNA interactions. This highlights the potential of piperazine derivatives, including this compound, in the development of new therapeutic agents with specific DNA-binding capabilities (Issar & Kakkar, 2013).
Therapeutic Potential in Neuropsychiatric Disorders
Dopamine D2 receptors are crucial in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The typical pharmacophore for high D2 receptor affinity includes an aromatic moiety, a cyclic amine (such as piperazine), a central linker, and an aromatic or heteroaromatic lipophilic fragment. Piperazine derivatives, therefore, hold significant potential in the rational design of drugs targeting D2 receptors. The therapeutic potential of these compounds is underscored by their structural features, which are critical for high D2R affinity. This suggests that compounds like this compound could be explored further for their utility in managing neuropsychiatric conditions (Jůza et al., 2022).
Renoprotective Effects in Diabetic Nephropathy
Piperazine ferulate, a derivative related to the core structure of this compound, has been studied for its renoprotective effects when used in conjunction with angiotensin receptor blockers in diabetic nephropathy. The addition of piperazine ferulate has shown significant benefits in reducing urinary albumin excretion rates and 24-hour proteinuria, suggesting a synergistic effect that enhances renal protection. This indicates the potential of piperazine derivatives in therapeutic applications targeting kidney diseases, particularly in the early stages of diabetic nephropathy (Yang et al., 2021).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential therapeutic applications. Given the diverse biological activities of similar compounds, this compound could have potential applications in various areas of medicine .
Properties
IUPAC Name |
2-(N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-6-8-18(9-7-16)22-10-12-23(13-11-22)19(25)14-24(15-20(26)27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXSSHIMGIURO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153835 | |
Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-50-4 | |
Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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